molecular formula C18H25ClN4O3S B2711997 ethyl 2-(1,3-dimethyl-1H-pyrazole-5-amido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329870-07-6

ethyl 2-(1,3-dimethyl-1H-pyrazole-5-amido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2711997
CAS No.: 1329870-07-6
M. Wt: 412.93
InChI Key: LMQZCQSSERAZTH-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thieno[2,3-c]pyridine ring, and various functional groups that contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,3-dimethyl-1H-pyrazole-5-amido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The thieno[2,3-c]pyridine ring is then constructed through a series of cyclization reactions involving appropriate starting materials and catalysts . The final product is obtained by coupling the pyrazole and thieno[2,3-c]pyridine intermediates under specific reaction conditions, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-dimethyl-1H-pyrazole-5-amido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S.ClH/c1-5-22-8-7-12-14(10-22)26-17(15(12)18(24)25-6-2)19-16(23)13-9-11(3)20-21(13)4;/h9H,5-8,10H2,1-4H3,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQZCQSSERAZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC(=NN3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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